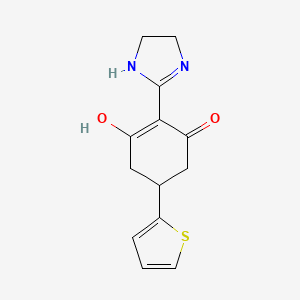
2-(Imidazolidin-2-ylidene)-5-(thiophen-2-YL)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-TETRAHYDRO-2H-IMIDAZOL-2-YLIDEN-5-(2-THIENYL)-1,3-CYCLOHEXANEDIONE is a complex organic compound that features a unique combination of imidazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-TETRAHYDRO-2H-IMIDAZOL-2-YLIDEN-5-(2-THIENYL)-1,3-CYCLOHEXANEDIONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Cyclohexanedione Formation: The cyclohexanedione moiety can be synthesized via the oxidation of cyclohexanone.
Thiophene Ring Introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-TETRAHYDRO-2H-IMIDAZOL-2-YLIDEN-5-(2-THIENYL)-1,3-CYCLOHEXANEDIONE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The imidazole ring could play a role in binding to metal ions or active sites in proteins, while the thiophene ring might contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-IMIDAZOL-2-YLIDEN-5-(2-THIENYL)-1,3-CYCLOHEXANEDIONE: Lacks the tetrahydro modification.
2-TETRAHYDRO-2H-IMIDAZOL-2-YLIDEN-5-(2-FURYL)-1,3-CYCLOHEXANEDIONE: Contains a furan ring instead of a thiophene ring.
Uniqueness
2-TETRAHYDRO-2H-IMIDAZOL-2-YLIDEN-5-(2-THIENYL)-1,3-CYCLOHEXANEDIONE is unique due to the presence of both the tetrahydroimidazole and thiophene rings, which may confer distinct electronic and steric properties, making it suitable for specific applications that similar compounds cannot fulfill.
Properties
Molecular Formula |
C13H14N2O2S |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxy-5-thiophen-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14N2O2S/c16-9-6-8(11-2-1-5-18-11)7-10(17)12(9)13-14-3-4-15-13/h1-2,5,8,16H,3-4,6-7H2,(H,14,15) |
InChI Key |
MFNPPTWDZUDJDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=C(CC(CC2=O)C3=CC=CS3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















